1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways related to the life cycle of leishmania and plasmodium species .
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability and distribution in the body .
Action Environment
Similar compounds have been known to exhibit their action effectively in various biological environments .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluoroaniline, 4-methylbenzaldehyde, and 6-methoxy-1H-pyrazolo[4,3-c]quinoline-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
Scientific Research Applications
1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis, cell cycle regulation, and DNA repair mechanisms.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential therapeutic applications.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Pyrano[3,2-c]quinolones: These compounds share a similar quinoline core structure but differ in the presence of a pyran ring.
Furo[3,2-c]quinolones: These derivatives contain a furan ring fused to the quinoline core and are known for their antimicrobial and anti-inflammatory activities.
Fluoroquinolones: These compounds are widely used as antibiotics due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)29-2)24(20)28(27-22)18-12-10-17(25)11-13-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRJJTPQINVGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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